molecular formula C7H9BrF2 B1379020 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane CAS No. 1393569-74-8

3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane

Cat. No. B1379020
M. Wt: 211.05 g/mol
InChI Key: HVJUHLMGAMROFL-UHFFFAOYSA-N
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Description

“3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane” is a chemical compound with the molecular formula C7H11Br . It has a molecular weight of 175.07 .


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes can be achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been reported to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The molecular structure of “3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane” consists of a total of 38 bonds . There are 15 non-H bonds, 5 rotatable bonds, 1 three-membered ring, 1 five-membered ring, and 1 six-membered ring .

Scientific Research Applications

1. Synthesis of Bicyclo[3.1.0]hexanes

  • Summary of Application : Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are used in the synthesis of important building blocks for medicinal chemistry .
  • Methods of Application : The synthesis involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
  • Results or Outcomes : The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .

2. Radical Asymmetric Intramolecular α-Cyclopropanation

  • Summary of Application : This method provides an attractive approach for the construction of enantioenriched bicyclo[3.1.0]hexanes bearing two crucial vicinal all-carbon quaternary stereocenters .
  • Methods of Application : The method involves an intramolecular radical cyclopropanation of unactivated alkenes with simple α-methylene group of aldehydes as C1 source via a Cu(I)/secondary amine cooperative catalyst .
  • Results or Outcomes : The method enables the single-step construction of bicyclo[3.1.0]hexane skeletons with excellent efficiency, broad substrate scope covering various terminal, internal alkenes as well as diverse (hetero)aromatic, alkenyl, alkyl-substituted geminal alkenes .

3. Synthesis of CHF2-Substituted 3-Azabicyclo[3.1.0]Hexanes

  • Summary of Application : A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed .
  • Methods of Application : The key step was photochemical decomposition of CHF2-substituted pyrazolines .
  • Results or Outcomes : This protocol has the advantages of simple operation, and mild conditions, as well as excellent functional group tolerance .

properties

IUPAC Name

3-(bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2/c8-3-4-1-5-6(2-4)7(5,9)10/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJUHLMGAMROFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane

CAS RN

1393569-74-8
Record name 3-(bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane
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3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane
Reactant of Route 6
3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane

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